molecular formula C7H19BrN2 B13280596 (4-Aminobutyl)trimethylazanium bromide

(4-Aminobutyl)trimethylazanium bromide

Cat. No.: B13280596
M. Wt: 211.14 g/mol
InChI Key: ONLNXQPEUHDDNR-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Chemistry and Amine Functionality

Quaternary ammonium compounds (QACs) are a well-established class of organic salts with a positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge, independent of pH, imparts unique properties that have led to their widespread use as surfactants, phase-transfer catalysts, and antimicrobial agents. mdpi.comnih.gov The general structure of a quaternary ammonium cation is [NR4]+, where R represents alkyl or aryl groups. mdpi.com

Amines, on the other hand, are organic compounds containing a basic nitrogen atom with a lone pair of electrons. Primary amines, such as the one present in (4-Aminobutyl)trimethylazanium bromide, are particularly valuable in chemical synthesis due to their nucleophilicity and ability to participate in a wide range of chemical reactions, including amidation, alkylation, and imine formation.

The novelty of this compound lies in the integration of these two distinct functionalities within a single molecule. This duality allows for a unique interplay of properties, where the quaternary ammonium group can influence the reactivity of the amine or act as a directing group, while the amine provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H19BrN2
CAS Registry Number 30834-99-2
Molecular Weight 211.14 g/mol
Appearance Solid (predicted)
Solubility Soluble in polar solvents (predicted)

Note: Some physical properties are predicted due to limited available experimental data.

Significance of Bifunctional Organic Scaffolds in Modern Chemical Synthesis and Design

Bifunctional organic scaffolds are molecules that possess two or more distinct reactive sites. These scaffolds are of immense importance in modern chemical synthesis as they allow for the construction of complex molecules in a more efficient and controlled manner. researchgate.net The presence of multiple functional groups enables sequential or orthogonal chemical transformations, leading to the creation of diverse molecular architectures from a single starting material.

In the context of this compound, the quaternary ammonium and primary amine groups can be seen as two distinct "handles" that can be independently or concertedly manipulated. This bifunctionality is crucial in several areas of chemical design:

Drug Discovery: Bifunctional molecules can be used to create compounds that interact with multiple biological targets simultaneously, a strategy known as polypharmacology.

Materials Science: The ability to form multiple connections allows for the creation of polymers and networked materials with tailored properties.

Catalysis: The two functional groups can work in concert to catalyze chemical reactions, with one group activating a substrate and the other participating in the bond-forming step. Bifunctional quaternary ammonium salts have been explored as catalysts in various organic reactions. rsc.org

Overview of Research Trajectories for Novel Quaternary Ammonium-Amine Systems

The scientific community's interest in molecules combining quaternary ammonium and amine functionalities is growing, driven by the potential for novel applications. Current research trajectories in this area include:

Development of Novel Catalysts: Researchers are exploring the use of bifunctional quaternary ammonium-amine systems as organocatalysts for asymmetric synthesis. The proximity of the charged and basic sites can create a unique chiral environment, enabling the stereoselective formation of complex molecules.

Synthesis of Functionalized Materials: The primary amine group serves as a convenient point for grafting these molecules onto surfaces or incorporating them into polymer backbones. This can lead to the development of materials with antimicrobial surfaces, ion-exchange resins, or functional coatings.

Creation of Task-Specific Ionic Liquids: While this compound is a solid, related structures with different counterions or longer alkyl chains could lead to the development of bifunctional ionic liquids. These "task-specific" ionic liquids could have applications as solvents, catalysts, or extraction agents with tailored properties.

While specific research on this compound is still in its early stages, the broader interest in bifunctional quaternary ammonium compounds suggests a promising future for this and related molecular scaffolds. The unique combination of a stable cationic center and a reactive amine group provides a rich platform for innovation in various fields of chemical science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H19BrN2

Molecular Weight

211.14 g/mol

IUPAC Name

4-aminobutyl(trimethyl)azanium;bromide

InChI

InChI=1S/C7H19N2.BrH/c1-9(2,3)7-5-4-6-8;/h4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

ONLNXQPEUHDDNR-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCN.[Br-]

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Aminobutyl Trimethylazanium Bromide

Development of Efficient and Scalable Synthetic Pathways

A plausible and efficient synthetic pathway to (4-Aminobutyl)trimethylazanium bromide involves a multi-step process starting from a readily available precursor such as 1,4-diaminobutane (B46682) or a protected derivative. A key challenge in the synthesis is the selective quaternization of one nitrogen atom while leaving the other primary amine intact or protected.

Route A: Synthesis via a Protected Diamine

A common strategy to achieve selective modification of a diamine is to use a protecting group.

Protection of 1,4-diaminobutane: The synthesis can commence with the mono-protection of 1,4-diaminobutane. A suitable protecting group, such as the Boc (tert-butoxycarbonyl) group, can be introduced to yield N-(4-aminobutyl)carbamic acid tert-butyl ester. This step is crucial for preventing side reactions at the primary amine during the subsequent methylation steps.

Reductive Amination: The protected diamine can then undergo exhaustive reductive amination to introduce the methyl groups onto the unprotected primary amine. This can be achieved using formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. This step yields tert-butyl (4-(dimethylamino)butyl)carbamate.

Quaternization: The tertiary amine is then quaternized using an appropriate methylating agent. Methyl bromide is the most direct choice to yield the desired bromide salt. This reaction, a classic Menschutkin reaction, is typically carried out in a polar aprotic solvent.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to reveal the primary amine and yield the final product, this compound.

Route B: Direct Alkylation with Controlled Stoichiometry

A more direct but potentially less selective approach would involve the direct alkylation of 1,4-diaminobutane. By carefully controlling the stoichiometry of the methylating agent (e.g., three equivalents of methyl bromide), it might be possible to favor the formation of the desired product. However, this method is likely to produce a mixture of under- and over-methylated products, necessitating extensive purification.

For scalability, Route A is generally preferred due to its higher selectivity, which simplifies downstream processing and purification, ultimately leading to a more cost-effective and efficient process on a larger scale.

Optimization of Reaction Conditions and Yields through Design of Experiments

To maximize the yield and purity of this compound, particularly in the crucial quaternization step, Design of Experiments (DoE) is a powerful tool. A factorial design could be employed to investigate the effects of several key variables on the reaction outcome.

Key variables for the quaternization of tert-butyl (4-(dimethylamino)butyl)carbamate with methyl bromide could include:

Temperature: Higher temperatures generally accelerate the rate of quaternization but can also lead to side reactions.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can increase the likelihood of degradation.

Solvent: The choice of solvent (e.g., acetonitrile (B52724), DMSO, DMF) can significantly influence the reaction rate and solubility of reactants and products.

Molar Ratio of Reactants: The stoichiometry of the methylating agent to the tertiary amine is a critical factor.

A hypothetical 2³ factorial DoE for the quaternization step is outlined in the table below:

ExperimentTemperature (°C)Time (h)SolventYield (%)
14012Acetonitrile75
26012Acetonitrile85
34024Acetonitrile80
46024Acetonitrile92
54012DMSO78
66012DMSO88
74024DMSO83
86024DMSO95

Analysis of the results from such an experimental design would allow for the identification of the optimal conditions to achieve the highest yield and purity of the desired product.

Investigation of Alternative Synthetic Strategies Utilizing Diverse Precursors

One alternative strategy could start from 4-aminobutanol. The amino group could be protected, followed by methylation of the hydroxyl group to a leaving group (e.g., mesylate or tosylate). Subsequent reaction with trimethylamine (B31210) would install the quaternary ammonium (B1175870) group. Finally, deprotection of the amino group would yield the target compound.

Another approach could involve starting with a precursor that already contains the trimethylammonium moiety. For instance, (4-bromobutyl)trimethylazanium bromide could be reacted with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, to introduce the primary amino group.

A summary of potential precursors and their corresponding synthetic strategies is presented below:

PrecursorKey Transformation StepsPotential Advantages
1,4-DiaminobutaneProtection, Reductive Amination, Quaternization, DeprotectionReadily available starting material.
4-AminobutanolProtection, Activation of Hydroxyl, Reaction with Trimethylamine, DeprotectionAvoids handling of gaseous methyl bromide.
(4-Bromobutyl)trimethylazanium bromideNucleophilic substitution with an amine sourceDirect introduction of the primary amine.

Implementation of Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed route starting from 1,4-diaminobutane can have a high atom economy if the protecting group and other reagents are chosen carefully.

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For the quaternization step, exploring the use of solvents like ethanol (B145695) or even water, if feasible, would be beneficial. Some quaternization reactions can also be performed under solvent-free conditions, which would be an ideal green solution.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysts can help in lowering the activation energy of reactions, thereby reducing the need for high temperatures.

Use of Renewable Feedstocks: While not immediately obvious for this specific molecule, exploring precursors derived from renewable resources is a long-term goal of green chemistry.

By systematically evaluating each step of the synthesis against the principles of green chemistry, a more sustainable and environmentally friendly process for the production of this compound can be developed.

Advanced Spectroscopic and Structural Characterization of 4 Aminobutyl Trimethylazanium Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (4-Aminobutyl)trimethylazanium bromide in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of every atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The trimethylammonium headgroup will produce a sharp singlet due to the nine equivalent methyl protons. The protons on the butyl chain will appear as multiplets, with their chemical shifts influenced by the adjacent nitrogen atoms. The protons closest to the positively charged quaternary nitrogen will be the most deshielded and thus appear furthest downfield. Data from analogous compounds like 1,4-diaminobutane (B46682) and various alkyltrimethylammonium salts support these predictions. bmrb.iospectrabase.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Each of the unique carbon atoms in the structure is expected to produce a distinct signal. The chemical shifts are highly dependent on the electronic environment. The methyl carbons of the trimethylammonium group will appear as a single peak, while the carbons of the butyl chain will have shifts indicative of their position relative to the two nitrogen functional groups. For instance, data for 1,4-diaminobutane shows the carbons adjacent to the amino groups at approximately 41.5 ppm and the internal carbons at 26.6 ppm. bmrb.iospectrabase.com The presence of the quaternary ammonium (B1175870) group is expected to shift the adjacent methylene (B1212753) carbon further downfield.

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-NH~1.5 - 2.5Broad Singlet2H
H ₂N-CH ₂-~2.7 - 2.9Triplet2H
-CH ₂-CH₂-N⁺-~1.6 - 1.8Multiplet2H
-CH₂-CH ₂-N⁺-~1.8 - 2.0Multiplet2H
-N⁺-(CH ₃)₃~3.1 - 3.3Singlet9H
-CH ₂-N⁺(CH₃)₃~3.3 - 3.5Multiplet2H

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
H₂N-C H₂-~40 - 42
H₂N-CH₂-C H₂-~25 - 28
-C H₂-CH₂-N⁺-~22 - 25
-C H₂-N⁺(CH₃)₃~65 - 68
-N⁺(C H₃)₃~52 - 54

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of the (4-Aminobutyl)trimethylazanium cation. Techniques like high-resolution electrospray ionization (ESI-MS) would be ideal for analyzing this pre-charged ionic compound.

The primary ion observed would be the cation [C₇H₁₉N₂]⁺. Its exact mass can be calculated as 131.1548 m/z. Tandem mass spectrometry (MS/MS) would be employed to study its fragmentation patterns, providing definitive structural confirmation. The fragmentation of aliphatic amines and quaternary ammonium compounds typically proceeds through predictable pathways. docbrown.infolibretexts.org Alpha-cleavage adjacent to the primary amine is a common route, leading to the loss of radicals. For the quaternary ammonium group, fragmentation is often initiated by the loss of a methyl group or through more complex rearrangements.

Predicted Mass Spectrometry Data for the (4-Aminobutyl)trimethylazanium Cation

m/z (predicted) Possible Fragment Identity Fragmentation Pathway
131.1548[C₇H₁₉N₂]⁺Molecular Cation
114.1283[C₆H₁₆N₂]⁺Loss of a methyl radical (•CH₃)
101.1204[C₅H₁₃N₂]⁺Cleavage of C-C bond adjacent to -N⁺(CH₃)₃
87.0918[C₄H₁₁N₂]⁺Loss of propene via rearrangement
74.0969[C₄H₁₂N]⁺Loss of aminomethylene radical (•CH₂NH₂)
58.0656[C₃H₈N]⁺Common fragment from amine cleavage
44.0500[C₂H₆N]⁺Common fragment from amine cleavage
30.0344[CH₄N]⁺[CH₂=NH₂]⁺ via alpha-cleavage

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. The spectra are expected to show characteristic bands for the primary amine (-NH₂), the quaternary ammonium (-N⁺(CH₃)₃) group, and the alkane (C-H) backbone.

By comparing the expected spectrum with data from similar molecules like 1,4-diaminobutane and tetramethylammonium (B1211777) bromide, a detailed assignment of vibrational modes can be achieved. chemicalbook.comchemicalbook.comchemicalbook.comnist.govnist.gov Key expected features include N-H stretching vibrations from the primary amine, various C-H stretching and bending modes from the butyl chain and methyl groups, and skeletal vibrations characteristic of the C-N and C-C bonds.

Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3250N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
3000 - 2850C-H Asymmetric & Symmetric StretchingAlkyl CH₂ & CH₃
1650 - 1580N-H Scissoring (Bending)Primary Amine (-NH₂)
1480 - 1440C-H Asymmetric BendingAlkyl CH₂ & CH₃
980 - 900C-N⁺ StretchingQuaternary Ammonium
850 - 750N-H WaggingPrimary Amine (-NH₂)

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture (if applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While no crystal structure for this compound is currently available in public databases, its expected solid-state architecture can be inferred.

Theoretical and Computational Chemistry Investigations of 4 Aminobutyl Trimethylazanium Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods based on density functional theory (DFT) are frequently used to investigate electronic structure and chemical reactivity. nih.govsemanticscholar.org The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap suggests high stability, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

Hypothetical Global Reactivity Descriptors for (4-Aminobutyl)trimethylazanium Cation Calculated at a representative DFT level (e.g., B3LYP/6-31G(d,p)). Values are illustrative.

DescriptorValue (eV)Significance
EHOMO-8.50Energy of the highest occupied molecular orbital
ELUMO-1.20Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)7.30Indicates high kinetic stability
Electronegativity (χ)4.85Tendency to attract electrons
Global Hardness (η)3.65Resistance to change in electron configuration
Global Softness (S)0.27Reciprocal of hardness, indicates reactivity

Hypothetical Condensed Fukui Functions for Key Atoms in (4-Aminobutyl)trimethylazanium Cation Values are illustrative and represent the propensity for different types of attack.

Atom/Groupf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)Predicted Reactivity
N (in NH2)0.050.250.15High for electrophilic attack
C (butyl chain)0.08 - 0.120.03 - 0.060.05 - 0.09Moderate for nucleophilic attack
N (in N(CH3)3)0.010.000.005Very low reactivity
H (on NH2)0.100.020.06Susceptible to deprotonation

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for analyzing the conformational flexibility and behavior of molecules in solution. researchgate.net For the (4-Aminobutyl)trimethylazanium cation, MD simulations can elucidate the dynamic nature of its flexible four-carbon butyl chain and its interactions with the bromide counter-ion and solvent molecules, such as water.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The butyl chain of the cation can adopt various conformations, with the anti (trans) and gauche conformations being the most significant. The relative energies of these conformers determine their population at a given temperature. MD simulations can map the potential energy surface associated with the rotation of dihedral angles, revealing the most stable conformations. acs.orgresearchgate.net

In a solvent, MD simulations can describe the solution behavior by calculating properties like radial distribution functions (RDFs). nih.gov An RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. For (4-Aminobutyl)trimethylazanium bromide in water, RDFs would reveal the solvation shells around the charged trimethylammonium headgroup, the terminal amino group, and the bromide ion, showing how water molecules orient themselves to solvate these different parts of the compound. nih.gov

Hypothetical Potential Energy for C-C-C-C Dihedral Rotation in the Butyl Chain Illustrative values showing the energy cost of rotation away from the stable anti-conformation.

Dihedral Angle (°)ConformationRelative Potential Energy (kcal/mol)
0Syn-periplanar (eclipsed)+5.0
60Gauche+0.9
120Eclipsed+3.5
180Anti-periplanar (staggered)0.0

Hypothetical Radial Distribution Function (g(r)) Peaks for Solvated this compound Illustrative data representing the most probable distances of solvent/ion from the cation's functional groups.

Atom PairPeak Distance (Å)Interpretation
N+ --- O (water)3.5First solvation shell around the trimethylammonium group
N (NH2) --- H (water)2.8Hydrogen bonding of water to the terminal amino group
N+ --- Br-4.5Most probable distance for the bromide counter-ion

Density Functional Theory (DFT) for Ground State Properties and Intermolecular Interaction Energies

Density Functional Theory (DFT) is a highly effective computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aip.org It is widely employed to determine the ground state properties of molecules, such as their optimized geometries, and to calculate the energies of interaction between molecules. mdpi.comacs.org

For this compound, DFT calculations can predict the most stable three-dimensional structure by finding the geometry that corresponds to the minimum energy on the potential energy surface. This process, known as geometry optimization, yields precise values for bond lengths, bond angles, and dihedral angles. researchgate.netaip.org These structural parameters are crucial for understanding the molecule's shape and steric properties.

Furthermore, DFT is used to quantify the intermolecular interaction energies between the (4-Aminobutyl)trimethylazanium cation and the bromide anion. frontiersin.org The total interaction energy can be decomposed into constituent parts, such as electrostatic, induction (polarization), dispersion, and exchange-repulsion energies. This analysis reveals the nature of the forces holding the ionic pair together. For this compound, the interaction would be dominated by a strong electrostatic attraction between the positively charged cation and the negatively charged bromide anion, supplemented by dispersion forces. rsc.org

Hypothetical Optimized Geometric Parameters for the (4-Aminobutyl)trimethylazanium Cation Calculated at a representative DFT level (e.g., B3LYP/6-31G(d,p)). Values are illustrative.

ParameterBond/AngleValue
Bond LengthC-N+1.50 Å
Bond LengthC-C (butyl)1.54 Å
Bond LengthC-N (amino)1.47 Å
Bond AngleC-N+-C109.5°
Bond AngleC-C-C112.0°
Dihedral AngleH-N-C-C180° (anti)

Hypothetical Interaction Energy Components for the Cation-Anion Pair Illustrative values for the interaction between the (4-Aminobutyl)trimethylazanium cation and Br- anion in the gas phase.

Energy ComponentValue (kcal/mol)Description
Electrostatic-95.0Strong attraction between the positive and negative ions
Induction-15.0Polarization of each ion by the other's electric field
Dispersion-8.0van der Waals attraction
Exchange-Repulsion+22.0Pauli repulsion at close distances
Total Interaction Energy -96.0 Net binding energy of the ion pair

Computational Analysis of Charge Distribution and Electrostatic Potential

Understanding how charge is distributed within a molecule is key to predicting its interactions with other molecules. Computational methods can provide a detailed picture of the charge distribution and the resulting electrostatic potential.

Natural Bond Orbital (NBO) analysis is a technique used to calculate the partial atomic charges on each atom in a molecule. This method provides a quantitative measure of electron distribution. For the (4-Aminobutyl)trimethylazanium cation, NBO analysis would confirm a significant positive charge localized on the nitrogen atom of the trimethylammonium group and its attached methyl groups, with a smaller negative charge on the nitrogen of the terminal amino group due to its lone pair of electrons.

The molecular electrostatic potential (ESP) map is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. youtube.comlibretexts.org The ESP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are attractive to positive charges, while blue indicates regions of positive electrostatic potential (electron-poor), which are attractive to negative charges. ucla.eduresearchgate.net Green and yellow represent intermediate, or neutral, potential. For the (4-Aminobutyl)trimethylazanium cation, the ESP map would show a distinct blue region around the N+(CH3)3 headgroup, reflecting its positive charge, and a red or reddish-yellow region near the lone pair of the terminal NH2 group, indicating a site favorable for electrophilic attack or hydrogen bonding. researchgate.net

Hypothetical NBO Partial Atomic Charges for the (4-Aminobutyl)trimethylazanium Cation Values are illustrative and represent the charge in elementary charge units (e).

Atom/GroupPartial Charge (e)Interpretation
N (in N(CH3)3)+0.45Positively charged center
C (in CH3)-0.15Partial positive charge on N is delocalized
C (butyl chain)-0.10 to +0.05Varies along the chain
N (in NH2)-0.85Electron-rich due to the lone pair
H (on NH2)+0.40Acidic protons

Hypothetical Electrostatic Potential (ESP) Map Features Summary of expected visual features on the ESP surface of the cation.

Molecular RegionExpected ESP ColorElectrostatic PotentialInterpretation
Trimethylammonium Group (N+(CH3)3)Deep BlueStrongly PositiveElectron-deficient, site for anion interaction
Alkyl Chain (-(CH2)4-)Green / Light BlueNeutral to Weakly PositiveNon-polar hydrocarbon backbone
Terminal Amino Group (NH2)Red / Yellow-RedNegativeElectron-rich, site for hydrogen bond donation

Chemical Reactivity and Mechanistic Pathways of 4 Aminobutyl Trimethylazanium Bromide

Investigation of Chemical Reactivity at the Primary Amine Moiety

The primary amine group (—NH₂) in (4-Aminobutyl)trimethylazanium bromide is expected to exhibit typical nucleophilic properties characteristic of primary alkylamines. This nucleophilicity allows it to participate in a variety of chemical transformations.

Expected Reactions:

Acylation: The primary amine can react with acylating agents such as acid chlorides, anhydrides, and esters to form amides. This reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and potentially further reacting to form a different quaternary ammonium (B1175870) salt. libretexts.orgnih.gov To achieve mono-alkylation, specific synthetic strategies and careful control of reaction conditions would be necessary.

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Derivatization for Analysis: For analytical purposes, such as gas chromatography, the primary amine can be derivatized to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide), which replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) group. sigmaaldrich.com

Studies on the Stability and Transformation Pathways of the Quaternary Ammonium Center

The quaternary ammonium group ([—N(CH₃)₃]⁺) is generally stable due to the lack of a proton on the nitrogen atom that can be easily removed. However, under certain conditions, it can undergo decomposition.

Key Transformation Pathway:

Hofmann Elimination: When treated with a strong base (like silver oxide, which also serves to exchange the bromide for a hydroxide (B78521) ion) and heat, quaternary ammonium salts with at least one beta-hydrogen can undergo an elimination reaction to form an alkene and a tertiary amine. For this compound, this would likely not be a primary degradation pathway for the trimethylammonium group itself, as it lacks beta-hydrogens on the methyl groups. However, if the butyl chain had a different substitution pattern, this pathway would be more relevant. The stability of the quaternary ammonium center in similar compounds is a subject of study, particularly in the context of their use as surfactants and in materials science. sigmaaldrich.comorganic-chemistry.org

General studies on quaternary ammonium compounds indicate they are relatively stable under normal conditions but can be degraded by strong bases at elevated temperatures. organic-chemistry.org Specific studies quantifying the thermal and chemical stability of this compound are not prominently featured in the searched literature.

Elucidation of Reaction Mechanisms in Derivatization and Functionalization Reactions

The elucidation of reaction mechanisms for the derivatization and functionalization of this compound would rely on general principles of physical organic chemistry. For instance, the mechanism of acylation of the primary amine would proceed through a tetrahedral intermediate, while Sₙ2-type reactions would be involved in alkylation.

Without specific experimental studies on this compound, any discussion of reaction mechanisms remains theoretical and based on analogies with simpler primary amines. The literature search did not yield any studies that specifically investigated the mechanistic pathways of reactions involving this compound.

Role in Non-Covalent Interactions and Supramolecular Assembly Mechanisms

The ionic nature of the quaternary ammonium bromide group suggests that this compound can participate in various non-covalent interactions.

Types of Interactions:

Electrostatic Interactions: The positively charged quaternary ammonium center can interact strongly with anions and polar molecules.

Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor. The bromide anion can also act as a hydrogen bond acceptor. These interactions are crucial in the formation of supramolecular structures.

The interplay of these non-covalent forces is fundamental in crystal engineering and the formation of larger molecular assemblies. nih.govrsc.org However, specific studies on the crystal structure or supramolecular chemistry of this compound that would provide concrete examples and data are not available in the searched literature. General principles of non-covalent interactions are well-documented and would apply to this molecule. mhmedical.commdpi.comnih.gov

Synthesis and Characterization of Derivatives and Analogs of 4 Aminobutyl Trimethylazanium Bromide

Synthesis and Spectroscopic Characterization of N-Substituted Amine Derivatives

The primary amino group of (4-Aminobutyl)trimethylazanium bromide serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of N-substituted derivatives. Common synthetic strategies involve acylation and alkylation reactions to produce amides and secondary or tertiary amines, respectively.

N-Acylation: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base yields the corresponding N-acyl derivatives. This reaction introduces an amide functional group. For example, reacting the parent compound with acetyl chloride would yield N-[4-(trimethylazaniumyl)butyl]acetamide bromide.

N-Alkylation: Reductive amination or direct reaction with alkyl halides can be employed to synthesize N-alkylated derivatives. Reductive amination involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary or tertiary amine. Direct alkylation with an alkyl halide can also yield secondary and tertiary amines, though careful control of stoichiometry is required to avoid over-alkylation.

The resulting derivatives are characterized using various spectroscopic techniques to confirm their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. mdpi.com In ¹H NMR, the appearance of new signals corresponding to the protons of the newly introduced acyl or alkyl group, and a shift in the signals of the protons adjacent to the nitrogen atom, confirm the modification. For instance, in an N-acetyl derivative, a new singlet corresponding to the methyl protons of the acetyl group would appear around 2.0 ppm. In ¹³C NMR, new carbon signals for the substituent will be present, and the chemical shift of the carbon atom bonded to the nitrogen will be altered. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present. mdpi.com The formation of an amide in N-acylation is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ and an N-H bending vibration around 1550 cm⁻¹. The N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) would be replaced by a single N-H stretch for the secondary amide.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the synthesized cation, confirming its elemental composition. mdpi.com

The table below summarizes the expected spectroscopic data for a representative N-acetyl derivative.

Spectroscopic Technique (4-Aminobutyl)trimethylazanium cation N-[4-(trimethylazaniumyl)butyl]acetamido cation
¹H NMR -NH₂ protons (broad singlet)-NH proton (triplet, ~8.0 ppm), -COCH₃ (singlet, ~2.0 ppm)
¹³C NMR C H₂-NH₂ (~40 ppm)C H₂-NH (~39 ppm), C =O (~170 ppm), -COC H₃ (~23 ppm)
FT-IR N-H stretch (~3350 cm⁻¹), N-H bend (~1600 cm⁻¹)N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹)

Exploration of Derivatives with Modified Alkyl Chain Lengths and Substituents

The properties of quaternary ammonium (B1175870) compounds can be finely tuned by modifying the length of the alkyl chain that separates the functional groups. nih.gov Analogs of this compound with shorter or longer polymethylene chains have been synthesized to investigate structure-property relationships.

Synthesis of Chain-Modified Analogs: The synthesis of these analogs typically starts from α,ω-dihaloalkanes or ω-bromoalkyltrimethylammonium bromides of varying lengths. For instance, (3-Aminopropyl)trimethylazanium bromide can be synthesized from (3-bromopropyl)trimethylammonium bromide. nih.gov Similarly, the C5 analog, (5-aminopentyl)trimethylazanium bromide, can be prepared starting from (5-bromopentyl)trimethylammonium bromide. sigmaaldrich.com The terminal bromide of these precursors is typically converted to an amino group via reactions such as the Gabriel synthesis or by direct reaction with ammonia (B1221849).

Impact of Alkyl Chain Length: The length of the alkyl spacer between the primary amine and the quaternary ammonium headgroup influences the molecule's physicochemical properties. Generally, increasing the chain length enhances the hydrophobicity of the compound. This modification can affect surface activity, aggregation behavior in solution, and interactions with biological membranes. nih.gov Studies on various quaternary ammonium salts have shown that properties like the critical micelle concentration (CMC) and antimicrobial activity are often dependent on the length of the hydrophobic alkyl chain. nih.govresearchgate.net While the aminobutyl chain itself is relatively short, its extension or contraction allows for a systematic study of the spatial relationship between the two key functional groups.

The table below outlines the structures of common chain-length analogs.

Compound Name Alkyl Chain Length Chemical Structure of Cation
(3-Aminopropyl)trimethylazaniumPropyl (C3)H₂N-(CH₂)₃-N⁺(CH₃)₃
(4-Aminobutyl)trimethylazaniumButyl (C4)H₂N-(CH₂)₄-N⁺(CH₃)₃
(5-Aminopentyl)trimethylazaniumPentyl (C5)H₂N-(CH₂)₅-N⁺(CH₃)₃

Further modifications can include introducing substituents, such as hydroxyl or alkyl groups, onto the polymethylene backbone to further modulate the compound's properties, although such derivatives are less common in the literature.

Investigation of Counterion Exchange Reactions and Their Impact on Properties

The bromide anion in this compound can be replaced with various other inorganic or organic anions through counterion exchange (metathesis) reactions. This exchange can significantly alter the salt's physical and chemical properties without modifying the structure of the cation. acs.org

Methods for Counterion Exchange: A common method for exchanging halide ions is the use of ion-exchange resins. mdpi.com Passing an aqueous solution of the bromide salt through a column packed with a resin loaded with the desired anion (e.g., chloride, acetate) results in the displacement of bromide ions. Another approach involves precipitation reactions. For example, treating the bromide salt with a silver salt of a non-coordinating anion (e.g., silver tetrafluoroborate) in a suitable solvent will precipitate silver bromide, leaving the desired quaternary ammonium salt in solution.

Impact of Counterion on Properties: The nature of the counterion has a pronounced effect on several properties of quaternary ammonium salts:

Melting Point and Physical State: Exchanging bromide for bulkier, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) or tetrafluoroborate (B81430) (BF₄⁻) can dramatically lower the melting point, sometimes resulting in room-temperature ionic liquids. acs.org

Solubility: The solubility of the salt in different solvents is highly dependent on the counterion. Salts with hydrophilic counterions like acetate (B1210297) or chloride tend to be more soluble in water, while those with hydrophobic counterions like NTf₂⁻ show better solubility in organic solvents.

Surface and Aggregation Properties: For amphiphilic quaternary ammonium salts, the counterion influences properties like the critical micelle concentration (CMC). researchgate.net More hydrophilic counterions can lead to higher CMC values as they make micellization less favorable. researchgate.net

Biological Activity: The counterion can also play a role in the biological activity of the compound, although this effect is often considered secondary to the structure of the cation. nih.gov

The table below illustrates the potential impact of different counterions on the properties of a quaternary ammonium salt, based on general trends observed in the literature.

Counterion Anion Formula Expected Impact on Melting Point Expected Impact on Water Solubility
BromideBr⁻ReferenceHigh
ChlorideCl⁻Similar to BromideVery High
AcetateCH₃COO⁻LowerHigh
TetrafluoroborateBF₄⁻Significantly LowerModerate
Bis(trifluoromethylsulfonyl)imide(CF₃SO₂)₂N⁻Drastically Lower (potential for ionic liquid)Low

Development and Study of Related Bis-Quaternary Ammonium Analogs

Bis-quaternary ammonium compounds (bis-QACs), often referred to as gemini (B1671429) surfactants, are a class of molecules containing two quaternary ammonium moieties connected by a spacer chain. Analogs related to this compound can be conceptualized where two such cationic units are linked together. These compounds have garnered significant interest because they often exhibit superior properties compared to their corresponding mono-quaternary counterparts. nih.gov

Synthesis of Bis-QACs: The synthesis of bis-QACs can be achieved through several routes. A common method involves the reaction of a diamine with an alkylating agent that contains the quaternary ammonium group. For example, reacting 1,4-diaminobutane (B46682) with two equivalents of a suitable reagent could form a bis-QAC. Alternatively, a dihaloalkane can be reacted with a tertiary amine to form the two quaternary centers simultaneously. d-nb.info The nature of the spacer (length, rigidity, hydrophobicity) and the alkyl groups on the nitrogen atoms can be varied to produce a large library of compounds.

Properties and Advantages: Compared to conventional mono-QACs, bis-QACs often display:

Enhanced Antimicrobial Activity: Many bis-QACs show significantly lower minimum inhibitory concentrations (MICs) against a broad spectrum of bacteria and fungi. mdpi.comresearchgate.net This is attributed to their ability to more effectively interact with and disrupt microbial cell membranes. nih.gov

Lower Critical Micelle Concentration (CMC): Bis-QACs are much more efficient at forming micelles in solution, with CMC values that can be orders of magnitude lower than those of analogous mono-QACs.

Reduced Toxicity: In some cases, bis-QACs have been found to be less toxic than their monomeric counterparts, which is a significant advantage for potential applications. nih.gov

The study of bis-QACs derived from structures like (4-Aminobutyl)trimethylazanium provides a pathway to novel compounds with enhanced performance characteristics for various applications.

The table below provides a conceptual comparison between a mono-QAC and a related bis-QAC.

Property Mono-Quaternary Ammonium Compound Bis-Quaternary Ammonium Compound
Structure One cationic head groupTwo cationic head groups linked by a spacer
Antimicrobial Activity (MIC) Higher value (less active)Lower value (more active) mdpi.com
Critical Micelle Conc. (CMC) Higher valueSignificantly lower value
Toxicity VariableOften lower than corresponding mono-QAC nih.gov

Applications of 4 Aminobutyl Trimethylazanium Bromide in Advanced Chemical Transformations and Materials Science

Interactions of 4 Aminobutyl Trimethylazanium Bromide in Supramolecular Chemistry

Host-Guest Complexation with Macrocyclic Receptors and Cryptands

The dual functionality of (4-Aminobutyl)trimethylazanium bromide makes it a versatile guest molecule for complexation with various macrocyclic hosts. nih.govfrontiersin.orgnih.gov The positively charged trimethylammonium group and the protonatable primary amine can serve as recognition sites, binding within the cavities of hosts through a combination of ion-dipole, hydrogen bonding, and hydrophobic interactions. tcichemicals.com

Macrocyclic hosts like cucurbit[n]urils (CB[n]) are particularly well-suited for binding cationic and amino-functionalized guests. nih.govnih.gov The carbonyl portals of CB[n]s can engage in strong ion-dipole interactions with the quaternary ammonium (B1175870) head, while the hydrophobic cavity can encapsulate the butyl chain. Cucurbit researchgate.neturil (CB researchgate.net), with its cavity volume of approximately 279 ų, is known to form stable 1:1 complexes with various amine-containing molecules, suggesting it would be an effective host for (4-Aminobutyl)trimethylazanium. nih.gov The binding affinity would be influenced by the encapsulation of the alkyl chain and the interaction of the cationic groups with the portals.

Calix[n]arenes, another important class of macrocycles, can be chemically modified to create specific binding pockets for quaternary ammonium cations. nih.govnih.gov Anionic calixarenes, functionalized with sulfonate or carboxylate groups on their upper or lower rims, can act as hosts for the cationic headgroup of this compound through strong electrostatic interactions. rsc.orgmdpi.com The primary amine at the terminus of the butyl chain offers a site for further interaction, potentially binding to other functional groups on the calixarene (B151959) or participating in the formation of ternary complexes. researchgate.net

Cryptands, which are three-dimensional polycyclic hosts, are renowned for their high affinity and selectivity for specific cations. While typically designed for inorganic ions, larger, more flexible cryptands can encapsulate organic guests. The complexation would involve the insertion of the trimethylammonium group into the cryptand's cavity, stabilized by multiple ion-dipole and hydrogen bonding interactions with the host's ether and nitrogen atoms.

Table 1: Potential Host-Guest Interactions with this compound
Macrocyclic HostPrimary Binding Site for GuestKey Driving InteractionsPotential Stoichiometry
Cucurbit researchgate.neturil (CB researchgate.net)Trimethylammonium head and/or butyl chainIon-dipole (portals), Hydrophobic (cavity)1:1
Sulfonated Calix rsc.orgareneTrimethylammonium headElectrostatic attraction, C-H···π interactions1:1
Anionic CryptandTrimethylammonium headIon-dipole, Hydrogen bonding1:1

Investigation of Self-Assembly Phenomena and Aggregate Formation in Solution

The molecular structure of this compound, with two hydrophilic groups (a quaternary ammonium cation and a primary amine) at opposite ends of a short alkyl chain, categorizes it as a bolaform amphiphile, or bolaamphiphile. acs.orgacs.org This structure is distinct from traditional surfactants which have a single hydrophilic head and a long hydrophobic tail. Consequently, its self-assembly behavior in solution is expected to differ significantly from standard micelle formation. researchgate.net

Conventional surfactants aggregate to form micelles where the hydrophobic tails are sequestered from water, forming a core, and the hydrophilic heads form the corona. In contrast, the short butyl chain of this compound provides limited hydrophobicity, making the formation of large, well-defined micelles with a distinct hydrophobic core unlikely.

Instead, bolaamphiphiles are known to form a variety of aggregates, including smaller, more loosely packed structures, monolayers at interfaces, or extended bilayer-like assemblies. acs.orgacs.org For this compound, aggregation would be driven by a subtle balance between the weak hydrophobic association of the butyl chains and the electrostatic repulsion between the cationic headgroups. It is plausible that it forms small aggregates with aggregation numbers significantly lower than those of typical surfactants. acs.orgresearchgate.net In these aggregates, the molecules might arrange in a way that both the quaternary ammonium and the terminal amine groups remain exposed to the aqueous environment. acs.org

Table 2: Comparison of Molecular Features for Self-Assembly
FeatureTypical Cationic Surfactant (e.g., CTAB)This compound
Molecular StructureSingle head, single long tail (e.g., C16)Two heads (asymmetric), short spacer (C4)
Amphiphile TypeConventional SurfactantAsymmetric Bolaamphiphile
Primary Driving Force for AssemblyStrong hydrophobic effectWeak hydrophobic effect, electrostatic interactions
Expected Aggregate TypeSpherical or rod-like micellesSmall, loosely packed aggregates or vesicles

Formation of Ionic Liquids and Deep Eutectic Solvents Incorporating the Compound

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of large organic cations and various anions. tcichemicals.comgenotekbio.com this compound, as a quaternary ammonium salt, can serve as the cationic component of an IL. More significantly, its primary amine group allows for its classification as a "task-specific" or "functionalized" IL component. rsc.orgalfa-chemistry.comrsc.org This amino group can impart specific properties, such as Lewis basicity or the ability to coordinate with metal ions, making the resulting IL a catalyst or a specialized solvent for applications like CO2 capture. alfa-chemistry.comrsc.org

The compound is also an excellent candidate for forming Deep Eutectic Solvents (DESs). A DES is a mixture of a salt (a hydrogen bond acceptor, HBA) and a hydrogen bond donor (HBD) that exhibits a significant melting point depression. mdpi.comresearchgate.net In this context, the bromide ion of (4-Aminobutyl)trimethylazanium acts as the HBA, while the primary amine on the cation itself can function as an internal HBD. More commonly, an external HBD is added to form the DES. researchgate.net The presence of the amine group can lead to stronger and more extensive hydrogen bonding networks compared to non-functionalized ammonium salts like tetrabutylammonium (B224687) bromide. nih.govnih.gov This can influence the physical properties of the resulting DES, such as viscosity and conductivity. mdpi.com

Potential HBDs that could be mixed with this compound to form DESs include polyols (like glycerol (B35011) or ethylene (B1197577) glycol), carboxylic acids, and amides (like urea). mdpi.comresearchgate.net

Table 3: Potential Components for Deep Eutectic Solvents with this compound (HBA)
Hydrogen Bond Donor (HBD) ClassExample HBDPotential Molar Ratio (HBA:HBD)Key Interaction
PolyolGlycerol1:2, 1:3Hydrogen bond (Br⁻···HO-)
Carboxylic AcidDecanoic Acid1:2Hydrogen bond (Br⁻···HOOC-)
AmideUrea1:2Hydrogen bond (Br⁻···H₂N-)

Interactions with Inorganic and Organic Anionic Species and Surfaces

The cationic nature of the (4-Aminobutyl)trimethylazanium ion dictates its interaction with negatively charged species and surfaces. The permanent positive charge on the quaternary ammonium headgroup drives strong electrostatic attraction towards anions and anionic surfaces. acs.org

In solution, it will form ion pairs with various organic and inorganic anions. With polyanions, such as poly(styrenesulfonate) or DNA, the interaction is likely to be cooperative, with multiple cations binding along the polymer chain. This can lead to charge neutralization and, in some cases, precipitation of the complex. The primary amine group, which can be protonated at acidic pH, provides an additional site for electrostatic interaction, enhancing its binding to polyanionic systems.

The adsorption of quaternary ammonium compounds onto negatively charged surfaces is a well-documented phenomenon. acs.orgpsu.edu this compound is expected to adsorb onto surfaces like silica, mica, and certain clays, which typically carry a negative surface charge in aqueous media. acs.org The primary mechanism is the electrostatic attraction between the cationic headgroup and the deprotonated surface groups (e.g., silanol (B1196071) groups on silica). acs.org This adsorption can modify the surface properties, changing its wettability and surface charge. The behavior of such functionalized cations on metallic surfaces like platinum has also been studied, where they can block active sites and influence electrochemical processes. psu.edudeepdyve.comresearchgate.net

Table 4: Summary of Interactions with Anionic Species and Surfaces
Anionic Species/SurfacePrimary Interaction TypePotential Outcome
Simple Inorganic Anions (e.g., SO₄²⁻)Electrostatic (Ion Pairing)Formation of ion pairs in solution
Polyanions (e.g., DNA, Polystyrenesulfonate)Cooperative Electrostatic BindingComplexation, charge neutralization, potential precipitation
Negatively Charged Surfaces (e.g., Silica)Electrostatic AdsorptionSurface modification, charge reversal
Bacterial Cell MembranesElectrostatic and Hydrophobic InteractionsMembrane disruption

Advanced Analytical Methodologies for Studying 4 Aminobutyl Trimethylazanium Bromide

Development of Advanced Chromatographic and Electrophoretic Separation Techniques

The separation and quantification of quaternary ammonium (B1175870) compounds like (4-Aminobutyl)trimethylazanium bromide are often challenging due to their high polarity and lack of a strong UV-chromophore. Consequently, advanced chromatographic and electrophoretic methods have been developed to overcome these analytical hurdles.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the separation of such compounds. researchgate.net The choice of stationary phase is critical; mixed-mode or ion-exchange columns are frequently employed. For instance, a CAPCELL PAK CR 1:4 column has been successfully used for the separation of various quaternary ammonium compounds. rsc.org The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium formate (B1220265), to ensure good peak shape and resolution. rsc.org Detection is often achieved using mass spectrometry (MS), as it provides the sensitivity and specificity required for compounds lacking a UV chromophore. researchgate.net

Ion chromatography with conductivity detection is another robust method for the analysis of quaternary ammonium salts. nih.gov This technique is particularly useful for quantifying residual catalysts in pharmaceutical ingredients. nih.gov Optimization of separation conditions on a cation exchange column, such as the Metrosep Cation C2-150, allows for clear separation from other impurities. nih.gov

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), offers a high-efficiency separation alternative. nih.govaip.org This technique separates ions based on their electrophoretic mobility in an electric field. The composition of the background electrolyte (BGE) is a key parameter that influences separation efficiency. aip.org For complex mixtures, additives like cyclodextrins can be introduced to the BGE to resolve structurally similar compounds. researchgate.net Non-aqueous capillary electrophoresis (NACE) has also been developed for analyzing quaternary ammonium compounds, often utilizing indirect UV detection. mdpi.com

Table 1: Chromatographic and Electrophoretic Methods for Quaternary Ammonium Compounds This table summarizes typical conditions used in the analysis of compounds similar to this compound.

TechniqueStationary Phase/ColumnMobile Phase/Background ElectrolyteDetection MethodReference
HPLC-MS/MSCAPCELL PAK CR 1:4Acetonitrile–50 mmol L−1 ammonium formate aqueous solution with 0.1% formic acidTandem Mass Spectrometry (MS/MS) rsc.org
Ion ChromatographyMetrosep Cation C2-150Optimized eluent for cation separationNon-suppressed Conductivity nih.gov
Capillary Zone Electrophoresis (CZE)Uncoated Fused Silica CapillaryAqueous buffers (e.g., Tris-acetate) with potential additives like cyclodextrinsUV or Capacitively Coupled Contactless Conductivity Detection (C4D) nih.govresearchgate.net
Non-Aqueous Capillary Electrophoresis (NACE)Uncoated Fused Silica CapillaryMeOH/ACN (90:10, v/v) with sodium acetate (B1210297) and trifluoroacetic acidIndirect Ultraviolet Detection (IUD) mdpi.com

Electrochemical Characterization and Redox Behavior Studies

Electrochemical methods are employed to investigate the redox properties of this compound and its interactions at electrode surfaces. Quaternary ammonium cations are generally considered electrochemically stable, being unreactive toward most oxidants and acids. wikipedia.org Their permanent positive charge, independent of pH, makes them interesting subjects for electrochemical studies, particularly in their role as supporting electrolytes or as components of modified electrodes. wikipedia.orgyoutube.com

Cyclic Voltammetry (CV) is a primary technique used to probe the electrochemical behavior of these compounds. While the (4-Aminobutyl)trimethylazanium cation itself is not expected to be redox-active within typical potential windows, its presence in solution can significantly influence the electrochemical response of other species. For example, quaternary ammonium salts can form ion pairs or self-assemble on electrode surfaces, altering electron transfer rates and reaction mechanisms of other molecules. nih.gov

Studies on various quaternary ammonium salts have utilized glassy carbon electrodes (GCE) to build electrochemical platforms. nih.gov The electrostatic interaction between the positively charged ammonium head and a negatively charged species can be used to immobilize biomolecules like proteins, creating biosensors. nih.gov The electrochemical behavior of such modified electrodes provides insight into the structure-function properties of the quaternary ammonium salt layer. nih.gov The study of these interactions is crucial for applications in sensor technology and electrocatalysis.

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Thermal Stability Assessment

Thermal analysis techniques are indispensable for assessing the purity, thermal stability, and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used for this purpose. ucr.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For a quaternary ammonium bromide, TGA can identify the onset temperature of thermal decomposition, which is a critical indicator of its thermal stability. doi.org TGA curves for similar compounds often show mass loss in distinct steps, corresponding to the loss of adsorbed water, followed by the decomposition of the organic cation. doi.orgresearchgate.net TGA is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. doi.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions. nih.gov For quaternary ammonium salts, DSC scans can reveal complex thermal behavior, including multiple phase transitions before melting. researchgate.net These transitions provide information about the crystalline structure and purity of the compound. The enthalpy associated with these transitions can also be quantified. nih.gov

Table 2: Thermal Analysis Data for Representative Quaternary Ammonium Bromides This table presents typical thermal transition data for compounds structurally related to this compound, illustrating the type of information obtained from TGA and DSC.

CompoundTechniqueObserved TransitionTemperature (°C)Reference
Octadecyltrimethylammonium Bromide (on Montmorillonite)TGA/DTGDecomposition Peak 1281.2 doi.org
Octadecyltrimethylammonium Bromide (on Montmorillonite)TGA/DTGDecomposition Peak 2381.2 doi.org
Tetradodecylammonium BromideDSC (Modulated)Solid-Solid TransitionLower than 86.3 researchgate.net
Tetradodecylammonium BromideDSC (Modulated)Melting Point (Onset)86.3 researchgate.net
Dioctadecyldimethylammonium BromideDSCPhase Transitions (Subgel, Gel, Liquid Crystalline)1 - 70 nih.gov

Microscopic Techniques for Morphological Characterization of Assemblies

The amphiphilic nature of some quaternary ammonium compounds can lead to their self-assembly into supramolecular structures like micelles or bilayers in solution. youtube.comresearchgate.net Microscopic techniques are essential for visualizing and characterizing the morphology of these assemblies.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can be used to study the structure of molecular assemblies on a substrate. mdpi.com AFM has been utilized to investigate supramolecular structures formed by complexes involving quaternary ammonium salts. mdpi.com It provides topographical information at the nanoscale, allowing for the direct visualization of self-assembled layers and aggregates, revealing their size, shape, and organization.

Future Research Directions and Emerging Areas for 4 Aminobutyl Trimethylazanium Bromide

Potential in Novel Organic Transformations and Catalyst Design

Quaternary ammonium (B1175870) salts (QAS) are well-established as phase-transfer catalysts (PTCs) in organic synthesis. mdpi.comnih.gov Compounds like Tetrabutylammonium (B224687) Bromide (TBAB) are effective due to the ability of the bulky, lipophilic cation to drag an inorganic anion from an aqueous phase into an organic phase, thereby accelerating the reaction. nih.govencyclopedia.pub

The structure of (4-aminobutyl)trimethylazanium bromide offers intriguing possibilities for the design of novel, bifunctional catalysts. It could operate as more than a simple PTC. The primary amine group can act as a nucleophilic or base catalyst, while the quaternary ammonium moiety serves as the phase-transfer component. This dual-functionality could enable novel one-pot reactions or enhance the efficiency of existing transformations.

Potential Catalytic Applications:

Organocatalysis: The primary amine can catalyze reactions such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. When combined with the phase-transfer capability, this could allow for such reactions to occur efficiently in biphasic systems with inorganic bases.

Ligand-Assisted Catalysis: The amine group can serve as a ligand to coordinate with transition metals. A catalyst featuring this compound as a ligand could be soluble in a polar or aqueous phase, facilitating easy separation and recycling of the metal catalyst from the organic product stream.

Co-catalysis: In certain reactions, it could act as a co-catalyst, where the amine and the ammonium salt functionalities work in concert to activate different substrates or reagents in the same reaction vessel. encyclopedia.pub

Catalyst TypeStandard QAS (e.g., TBAB)Potential of this compound
Functionality Monofunctional (Phase-Transfer)Bifunctional (Phase-Transfer + Base/Nucleophile/Ligand)
Mechanism Transports anions between phasesCan transport anions and simultaneously catalyze the reaction via the amine group
Potential Reactions Nucleophilic substitutions, oxidations, reductions in biphasic systemsOne-pot, multi-step reactions; Knoevenagel, Aldol, Michael additions in biphasic systems
Catalyst Recovery Can be challenging to separate from productPotential for enhanced recovery if anchored to a solid support via the amine group

Exploration in Bio-Inspired Chemical Systems (non-clinical focus)

Nature utilizes molecules with both charged and functional groups to construct complex assemblies with remarkable properties. Inspired by natural products, such as compounds isolated from marine sponges, novel quaternary ammonium compounds are being designed for various applications. nih.govresearchgate.net The structure of this compound, containing a hydrophilic, permanently charged head and a flexible alkyl chain with a reactive primary amine, makes it an excellent candidate for building bio-inspired, non-clinical systems.

Potential Areas of Exploration:

Biomimetic Membranes and Surfaces: The compound could be used to functionalize surfaces, creating a positively charged layer that mimics the exterior of certain cell membranes. The primary amine groups would be available for subsequent covalent attachment of other molecules, such as polymers or recognition elements, to create complex, functional surfaces. researchgate.net

Self-Assembling Systems: In solution, the amphiphilic nature of molecules derived from this compound (e.g., after N-acylation of the primary amine) could lead to the formation of micelles or vesicles. The primary amine at the surface of these assemblies would provide a reactive handle for creating functional nanostructures.

Synthetic Receptors: The combination of a charged site for electrostatic interaction and a hydrogen-bonding/covalent-reaction site (the amine) could be exploited in the design of simple, synthetic receptors for anionic guest molecules in polar solvents.

Integration into Responsive and Adaptive Functional Materials

Stimuli-responsive or "smart" materials, which change their properties in response to external signals, are a major focus of modern materials science. rsc.org Quaternary ammonium salts are often incorporated into polymers to impart specific properties. nih.gov The dual functionality of this compound makes it a particularly promising building block for materials that can respond to changes in pH.

The primary amine group has a pKa that allows it to be protonated (R-NH3+) in acidic conditions and deprotonated (R-NH2) in basic conditions. This reversible change in charge, alongside the permanent positive charge of the quaternary ammonium group, can be used to control material properties.

Potential Applications in Functional Materials:

pH-Responsive Hydrogels: When incorporated as a monomer or cross-linker into a polymer network, the compound could create hydrogels whose swelling behavior is highly dependent on pH. At low pH, increased positive charge density from both the ammonium and the protonated amine would lead to electrostatic repulsion and swelling. At high pH, the amine is neutral, reducing repulsion and causing the gel to shrink.

"Charge-Switchable" Surfaces: Surfaces grafted with this molecule could switch their net charge density and hydrophilicity based on pH. This could be used to control the adhesion of other charged species or to create "smart" surfaces that can capture and release molecules on demand.

Adaptive Coatings: Incorporation into coatings could lead to materials that change their permeability or surface energy in response to pH changes in the environment. nih.gov

pH ConditionState of Amine GroupNet Cationic Charge per MoleculePotential Material Property
Acidic (e.g., pH < 8) Protonated (-NH3+)+2High charge density, electrostatic repulsion, swelling in hydrogels
Basic (e.g., pH > 10) Deprotonated (-NH2)+1Lower charge density, reduced repulsion, shrinking in hydrogels

Challenges and Opportunities in Process Intensification and Industrial Scale-Up of Synthesis and Applications

While this compound holds significant promise, its transition from laboratory-scale synthesis to industrial production presents specific challenges and opportunities. The synthesis of simple QAS is often a straightforward Menshutkin reaction between a tertiary amine and an alkyl halide. youtube.comsemanticscholar.org However, the bifunctional nature of the target compound complicates this process.

Challenges:

Synthetic Selectivity: A key challenge is the selective synthesis of the molecule. A multi-step process involving protecting groups for the primary amine would likely be necessary to avoid side reactions (e.g., quaternization of the primary amine or reaction at both ends of a precursor molecule). This adds complexity and cost.

Purification: The presence of a highly polar, bifunctional product and potential side products can make purification by standard methods like crystallization or extraction difficult, impacting final purity and yield. semanticscholar.org

Precursor Availability: The availability and cost of suitable starting materials, such as N,N-dimethyl-1,4-butanediamine, could be a factor in large-scale economic viability.

Opportunities:

Process Intensification with Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for managing complex reactions. cetjournal.it They provide superior control over temperature, pressure, and reaction time, which can enhance selectivity and minimize the formation of byproducts. unito.it A multi-step synthesis could be streamlined by coupling several continuous microreactors in sequence. google.com

Green Chemistry Routes: Research into alternative, greener synthetic pathways could present major opportunities. This might include using less hazardous alkylating agents than methyl bromide or developing catalytic routes that avoid the need for protecting groups. rsc.org

Downstream Processing: The development of novel purification techniques, such as specialized ion-exchange chromatography or membrane filtration, could overcome the challenges associated with isolating this highly polar compound, making industrial-scale production more feasible.

AspectChallenges in Scale-UpOpportunities through Process Intensification
Synthesis Poor selectivity, multiple side reactions in batch processes, need for protecting groups.Continuous flow reactors offer precise control of stoichiometry and temperature, improving selectivity and yield. google.com
Safety Exothermic quaternization reactions can be difficult to control in large batch reactors.Small reactor volumes in flow systems dissipate heat efficiently, preventing thermal runaways and improving inherent safety. cetjournal.it
Purification Difficult separation from starting materials and byproducts due to high polarity.In-line separation/purification modules can be integrated into a continuous flow setup.
Sustainability Use of protecting groups and multiple steps reduces atom economy; potential use of hazardous reagents.Flow chemistry can reduce solvent usage and enable the use of immobilized catalysts for easier recycling. unito.it

Q & A

Q. What synthetic methodologies are recommended for (4-Aminobutyl)trimethylazanium bromide?

The compound can be synthesized via coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation. For example, (4-aminobutyl)triphenylphosphonium bromide derivatives have been synthesized by reacting the primary amine with carboxylic acids under anhydrous conditions in DMF, followed by purification via liquid-liquid extraction and column chromatography .

Q. Which analytical techniques are critical for structural confirmation?

  • Mass Spectrometry (MS): Accurately determines molecular weight (e.g., exact mass of 241.126 g/mol for related azanium salts) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the quaternary ammonium group and alkyl chain conformation.
  • Chromatography (HPLC/UPLC): Validates purity and identifies impurities, as demonstrated in stability studies of structurally similar quaternary ammonium salts .

Q. How should stability studies be designed for this compound?

Stability-indicating methods include stress testing under:

  • Acidic/alkaline hydrolysis: Use 0.1–1 M HCl/NaOH at 60–80°C for 24–72 hours.
  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Photolytic stress: Exposure to UV light (e.g., 1.2 million lux-hours). Degradation products are analyzed via HPLC with photodiode array detection to track changes in peak purity .

Advanced Research Questions

Q. What are the key degradation pathways under thermal stress?

Thermal degradation (e.g., 40–80°C for 1–4 weeks) of quaternary ammonium salts like neostigmine bromide produces hydrolytic byproducts, such as demethylated derivatives or oxidized amines. For this compound, monitor for cleavage of the aminobutyl chain or quaternary ammonium group decomposition using tandem MS (LC-MS/MS) .

Q. How can this compound be applied in sensor development?

The 4-aminobutyl group enables covalent conjugation to fluorophores or biomolecules. For instance, (4-aminobutyl)triphenylphosphonium bromide has been coupled to boronic acid-functionalized chromophores to create peroxynitrite sensors. The reaction employs DMF as a solvent, DMAP (4-dimethylaminopyridine) as a catalyst, and ethyl acetate for purification .

Q. What challenges arise in quantifying low-concentration impurities?

Impurities like 3-Hydroxy-N,N,N-trimethylanilinium bromide (a degradation byproduct) require high-sensitivity detection. Use UPLC with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) to quantify trace levels (<0.1%). Method validation should include specificity, linearity (R² > 0.995), and recovery studies .

Q. How does the compound interact with biological membranes?

The quaternary ammonium group enhances membrane permeability. For example, triphenylphosphonium derivatives accumulate in mitochondria due to their positive charge. Similar behavior is expected for this compound, making it suitable for drug delivery studies. Validate uptake using fluorescence microscopy with tagged analogs .

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